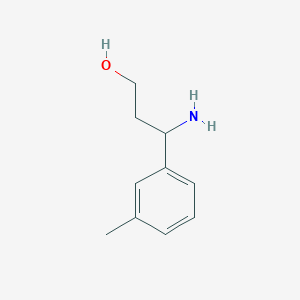

3-Amino-3-(3-methylphenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUYRBXUFMJAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661342 | |

| Record name | 3-Amino-3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-22-0 | |

| Record name | 3-Amino-3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-methylphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-methylphenyl)propan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the chiral amino alcohol, 3-Amino-3-(3-methylphenyl)propan-1-ol. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted data with empirical values from structurally similar analogs to offer reliable estimations. The core focus is on the robust experimental methodologies required to determine these properties, ensuring a self-validating approach to characterization that is critical in research and pharmaceutical development.

Compound Identity and Structure

This compound is an organic compound featuring a primary alcohol, a primary amine, and a tolyl group. The presence of a chiral center at the C3 position means it can exist as a pair of enantiomers or as a racemic mixture. Its structure is foundational to its chemical behavior and physical characteristics.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₅NO

-

Molecular Weight: 165.23 g/mol

Predicted Physicochemical Properties

Computational models provide valuable baseline estimates for physical properties, particularly for novel or sparsely studied compounds. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Source |

| Molar Mass | 165.23 g/mol | - |

| Boiling Point | ~311 °C at 760 mmHg | ChemBK[1] |

| Density | ~1.052 g/cm³ | ChemBK[1] |

| Flash Point | ~141.9 °C | ChemBK[1] |

| Refractive Index | ~1.554 | ChemBK[1] |

| pKa (amine) | Estimated ~9.5-10.5 | (Based on similar structures) |

| pKa (alcohol) | Estimated ~15-16 | (Based on similar structures) |

Comparative Analysis with Structural Analogs

To ground the predicted data, it is instructive to examine the experimentally determined properties of closely related analogs. The primary structural difference in these analogs is the position or absence of the methyl group on the phenyl ring.

| Compound | Melting Point (°C) | Boiling Point (°C) | Notes |

| 3-Amino-3-phenyl-1-propanol | 70 - 77 °C | 134 °C / 4 mmHg | The parent compound without the methyl group. Appears as white needles.[2][3] |

| 3-Amino-3-(4-methylphenyl)propan-1-ol | 70 - 75 °C | 305 °C | A constitutional isomer. The para-substituted methyl group has a minimal impact on the melting point compared to the unsubstituted analog.[1] |

Insight: The experimental data from these analogs strongly suggest that this compound is a solid at room temperature with a melting point likely in the range of 70-80 °C . Its boiling point is expected to be high, over 300 °C at atmospheric pressure, making vacuum distillation the preferred method for purification.

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for accurately determining the key physical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting point.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point provides information about a molecule's volatility, which is influenced by its molecular weight and intermolecular forces (hydrogen bonding, van der Waals forces). Due to the high predicted boiling point, determination under reduced pressure is necessary to prevent thermal decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: Assemble a microscale distillation apparatus, including a Hickman still or a short-path distillation head, connected to a vacuum source and a manometer.

-

Sample Addition: Place a small volume of the liquid sample and a boiling chip or magnetic stirrer into the distillation flask.

-

Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 1-5 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and the condensate forms consistently on the thermometer bulb. Record the corresponding pressure from the manometer.

-

Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at standard atmospheric pressure (760 mmHg).

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Causality: Solubility is a key parameter in drug development, influencing bioavailability and formulation strategies. The amphiphilic nature of this compound (hydrophilic amine/alcohol groups and a lipophilic tolyl group) suggests complex solubility behavior.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a range of solvents, including purified water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, and dichloromethane.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Express solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Assessment.

Synthesis Context and Impact on Purity

Amino alcohols of this type are often synthesized via a Mannich reaction using a substituted acetophenone, formaldehyde, and an amine, followed by the reduction of the resulting aminoketone.[4][5] For example, 3-methylacetophenone could be a starting material.

Potential Impurities and Their Effects:

-

Unreacted Starting Materials: Residual 3-methylacetophenone can lower the melting point.

-

Aminoketone Intermediate: Incomplete reduction will introduce the corresponding ketone, which will significantly broaden the melting range and affect spectroscopic data.

-

Side-Reaction Products: Dehydration or polymerization products can also act as impurities.

Therefore, rigorous purification (e.g., recrystallization or column chromatography) is essential before any physical property determination. The purity should be confirmed by analytical techniques like NMR spectroscopy and HPLC.

References

-

PubChem Compound Summary for CID 165781069, 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information.[Link]

-

3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions.[Link]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.[Link]

-

3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK.[Link]

-

PubChem Compound Summary for CID 10261251, 3-(3-Methylphenyl)propan-1-ol. National Center for Biotechnology Information.[Link]

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]

- 3. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

A Technical Guide and Research Prospectus for 3-Amino-1-(3-methylphenyl)propan-1-ol (CAS No. 1226363-38-7)

Preamble: Navigating the Known and the Unknown

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the chemical entity 3-Amino-1-(3-methylphenyl)propan-1-ol, identified by CAS number 1226363-38-7. It is imperative to begin by addressing a critical observation: a comprehensive review of current scientific literature, patent databases, and chemical supplier information reveals a notable scarcity of specific experimental data for this compound.[1] This guide, therefore, adopts a dual-purpose structure. Firstly, it consolidates all currently available factual information. Secondly, and more substantially, it presents a scientifically-grounded prospectus, outlining proposed methodologies for synthesis, characterization, and potential applications based on established principles of organic chemistry and medicinal chemistry, drawing parallels with structurally analogous compounds. This approach is designed to empower researchers to confidently engage with this molecule, transforming it from a mere catalog entry into a tangible asset for discovery programs.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. The foundational identifiers for the compound associated with CAS number 1226363-38-7 are presented below. It is noteworthy that while the user query specified "3-Amino-3-(3-methylphenyl)propan-1-ol", chemical databases predominantly associate this CAS number with the isomeric structure "3-Amino-1-(3-methylphenyl)propan-1-ol".[1][2] This guide will proceed with the identity confirmed by suppliers and technical documents.[1][2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 3-Amino-1-(3-methylphenyl)propan-1-ol | [1] |

| CAS Number | 1226363-38-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Chemical Structure |  | Structure generated based on IUPAC name |

As explicitly stated in available technical literature, experimentally determined physical properties such as melting point, boiling point, and solubility for this specific molecule are not publicly available.[1] The following section will outline the necessary protocols to determine these critical parameters.

Section 2: Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-amino-1-aryl-propan-1-ol scaffolds is a well-trodden path in organic synthesis, often pivotal in the preparation of pharmaceutical agents.[3][4][5] Drawing from established methodologies, particularly the Mannich reaction followed by stereoselective reduction, a robust synthetic route for 3-Amino-1-(3-methylphenyl)propan-1-ol can be proposed.

The causality behind this proposed two-step synthesis is as follows:

-

Mannich Reaction: This classical carbon-carbon bond-forming reaction is exceptionally well-suited for constructing the β-aminoketone intermediate. It reliably combines an enolizable ketone (3'-methylacetophenone), a non-enolizable aldehyde (formaldehyde), and an amine salt (ammonium chloride) to build the core propanone backbone.

-

Asymmetric Reduction: The resulting prochiral ketone is an ideal substrate for a stereoselective reduction to install the chiral carbinol center. The use of a chiral reducing agent, such as a borane complex with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), is proposed to achieve high enantiomeric excess, which is often a critical requirement for biologically active molecules.[6]

Figure 1: Proposed two-step synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3'-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

-

Solvent and Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid. Rationale: The acidic medium is crucial for the in situ formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and the amine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Self-Validation: The disappearance of the starting ketone spot and the appearance of a new, more polar product spot will indicate reaction completion.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to precipitate the hydrochloride salt of the product. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol (Asymmetric Reduction)

-

Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to 0°C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq). Stir for 15 minutes. Rationale: This pre-complexation step forms the active chiral reducing agent.

-

Substrate Addition: Dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride from Step 1 in anhydrous THF, neutralize with a base (e.g., triethylamine) to free the amine, filter the resulting salt, and add the filtrate dropwise to the cold (-78°C, dry ice/acetone bath) catalyst-borane solution.

-

Reaction and Quenching: Stir at -78°C, allowing the temperature to slowly rise to room temperature over 4 hours. Monitor by TLC. Upon completion, quench the reaction by the slow, careful addition of methanol, followed by 1 M HCl.

-

Isolation and Purification: Adjust the pH to basic (pH > 10) with aqueous NaOH and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: A Framework for Analytical Characterization

A newly synthesized compound is a liability until its structure and purity are unequivocally confirmed. The following workflow provides a multi-technique, self-validating approach to the characterization of 3-Amino-1-(3-methylphenyl)propan-1-ol.

Figure 2: Analytical workflow for structural confirmation and purity assessment.

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in CDCl₃ or MeOD. The resulting spectrum should show characteristic signals for the aromatic protons (m-substituted pattern), a multiplet for the benzylic proton (CH-OH), multiplets for the two methylene groups (-CH₂-), and a broad singlet for the amine and hydroxyl protons (which can be exchanged with D₂O).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Using Electrospray Ionization (ESI), the analysis should reveal a prominent ion peak at m/z = 166.2, corresponding to the [M+H]⁺ ion of the target molecule (C₁₀H₁₅NO, exact mass 165.1154).

-

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using a KBr pellet or as a thin film. Expect to see a broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching bands just below 3000 cm⁻¹, and aromatic C=C stretching bands around 1600 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: Use a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A single major peak with >95% area by UV detection (e.g., at 254 nm) would indicate high chemical purity.

-

Chiral Separation: Employ a chiral stationary phase column (e.g., a polysaccharide-based column) with a mobile phase of hexane/isopropanol to separate the two enantiomers and determine the enantiomeric excess (ee%) achieved in the asymmetric synthesis.

-

Section 4: Potential Applications in Drug Discovery and Future Directions

The 3-amino-1-aryl-propan-1-ol motif is a privileged scaffold in medicinal chemistry. It is present in a number of approved drugs, most notably fluoxetine, where the secondary amine and the benzylic alcohol are key pharmacophoric features.[3]

Figure 3: Role as a scaffold for combinatorial library synthesis in drug discovery.

Hypothesized Research Avenues:

-

CNS-Active Agents: Given the structural similarity to precursors of serotonin reuptake inhibitors, this compound is a prime candidate for derivatization and screening for activity on monoamine transporters or related CNS targets. The meta-methyl group provides a different steric and electronic profile compared to unsubstituted or para-substituted analogs, potentially leading to altered selectivity or potency.

-

Chiral Ligands: Amino alcohols are widely used as chiral ligands in asymmetric catalysis. The enantiomerically pure forms of this compound could be evaluated for their efficacy in reactions such as the enantioselective addition of organozinc reagents to aldehydes.

-

Building Block for Complex Molecules: This molecule represents a versatile three-carbon synthon with three distinct functional handles (amine, alcohol, aromatic ring) that can be selectively manipulated to build more complex molecular architectures.

Section 5: Safety and Handling

While no specific safety data sheet (SDS) exists for 3-Amino-1-(3-methylphenyl)propan-1-ol, data from analogous compounds such as 3-Amino-3-phenyl-1-propanol suggest that it should be handled with care.[7] It is likely to be corrosive and may cause skin and eye irritation.[7][8]

Standard Laboratory Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

3-Amino-1-(3-methylphenyl)propan-1-ol (CAS 1226363-38-7) represents an intriguing yet underexplored chemical entity. While direct experimental data is sparse, its structural features place it firmly within a class of compounds with significant potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for its synthesis, characterization, and exploration. By following the proposed, self-validating protocols, researchers can confidently produce and verify this molecule, paving the way for its application in novel discovery programs. The true value of this compound awaits unlocking through rigorous experimental investigation.

References

- Vertex AI Search. (n.d.). chemical label this compound. Retrieved January 19, 2026.

- BLDpharm. (n.d.). 138750-31-9|(R)-3-Amino-1-phenylpropan-1-ol.

- ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol.

- BLDpharm. (n.d.). 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol.

-

Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.

-

Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved January 19, 2026, from [Link]

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- BenchChem. (n.d.). Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol.

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. chemical-label.com [chemical-label.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 3-Amino-3-(3-methylphenyl)propan-1-ol

This compound is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[2] Its structure incorporates three key functional groups that dictate its chemical reactivity and spectroscopic behavior: a primary amine, a primary alcohol, and a meta-substituted aromatic ring. The presence of a stereocenter at the C3 position further adds to its molecular complexity and potential for stereospecific interactions in biological systems. Accurate spectroscopic analysis is essential for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | 7.0 - 7.3 | Multiplet | 4H | Protons on the aromatic ring will appear in the characteristic downfield region. |

| CH(N) | ~4.0 - 4.5 | Triplet | 1H | The methine proton is deshielded by the adjacent amine and the aromatic ring. |

| CH₂(O) | ~3.6 - 3.9 | Triplet | 2H | The methylene protons are deshielded by the adjacent hydroxyl group. |

| CH₃ | ~2.3 | Singlet | 3H | The methyl group on the aromatic ring is a singlet in the typical benzylic region. |

| CH₂ | ~1.8 - 2.1 | Multiplet | 2H | The methylene group protons will be a multiplet due to coupling with adjacent protons. |

| NH₂ | Broad singlet | 2H | The amine protons often appear as a broad signal and can exchange with D₂O.[3][4] | |

| OH | Broad singlet | 1H | The hydroxyl proton also appears as a broad, exchangeable signal.[3][4] |

Causality in Proton Chemical Shifts: The downfield shifts of the protons on carbons attached to the nitrogen and oxygen atoms are a direct result of the deshielding effect caused by the electronegativity of these heteroatoms. The aromatic protons are in the typical aromatic region due to the ring current effect.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C (quaternary) | 135 - 145 | The aromatic carbons attached to the alkyl chain and the methyl group will be in this region. |

| Ar-CH | 120 - 130 | The protonated aromatic carbons will appear in the typical aromatic region. |

| CH(N) | 50 - 60 | The carbon atom bonded to the nitrogen is deshielded. |

| CH₂(O) | 60 - 70 | The carbon atom bonded to the oxygen is significantly deshielded. |

| CH₂ | 30 - 40 | The methylene carbon in the propyl chain. |

| CH₃ | ~21 | The methyl group on the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the distinct absorption bands of the O-H, N-H, C-H, and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Functional Group |

| O-H stretch | 3200 - 3600 | Broad | Alcohol |

| N-H stretch | 3300 - 3500 | Two sharp peaks | Primary Amine |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp | Aromatic Ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Sharp | Alkyl Chain |

| N-H bend | 1580 - 1650 | Sharp | Primary Amine |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp peaks | Aromatic Ring |

| C-O stretch | 1050 - 1150 | Strong, sharp | Primary Alcohol |

| C-N stretch | 1020 - 1250 | Medium to weak | Aliphatic Amine |

Synergistic Interpretation: The presence of a broad O-H stretch overlapping with two sharper N-H stretches is a key diagnostic feature for primary amino alcohols.[3][5][6][7] The combination of these bands with the C-O and C-N stretching frequencies provides strong evidence for the presence of both the alcohol and primary amine functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern will be dominated by cleavages adjacent to the amine and alcohol functional groups, as well as cleavage of the benzylic bond.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 165 | Moderate | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 148 | Moderate | [C₁₀H₁₂N]⁺ | Loss of OH radical |

| 132 | Moderate | [C₉H₁₀N]⁺ | Loss of CH₂OH radical |

| 106 | High | [C₇H₈N]⁺ | Alpha-cleavage, loss of C₂H₅O radical |

| 91 | High | [C₇H₇]⁺ | Tropylium ion, characteristic of benzylic compounds |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |

Dominant Fragmentation Pathways: The most prominent fragmentation is expected to be the alpha-cleavage, where the bond between C2 and C3 breaks, leading to a resonance-stabilized iminium cation.[3][4] The formation of the tropylium ion (m/z 91) is also a very common and stabilizing fragmentation pathway for compounds containing a benzyl group.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols. The following are generalized procedures for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use a diamond ATR accessory. For a liquid sample, a thin film can be prepared between two salt plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5) and use a temperature program to elute the compound.

-

MS Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and their relationship to the predicted spectroscopic data.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Amino-3-(3-methylphenyl)propan-1-ol, a valuable amino alcohol intermediate in medicinal and organic chemistry. The primary focus is on the most prevalent and industrially scalable method: a two-step synthesis involving an initial Mannich reaction to form the β-amino ketone intermediate, followed by its reduction to the target 1,3-amino alcohol. This guide delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and discusses key reaction parameters and optimization strategies. Furthermore, alternative synthetic approaches are explored to offer a broader perspective on the preparation of this and related compounds.

Introduction

This compound is a chiral amino alcohol whose structural motif is of significant interest in the development of pharmacologically active molecules. The presence of a stereocenter, an amino group, and a hydroxyl group provides multiple points for further functionalization, making it a versatile building block in the synthesis of more complex chemical entities. A thorough understanding of its synthesis is therefore crucial for researchers and professionals in drug discovery and development. This guide aims to provide an in-depth, scientifically rigorous, and practical resource for the synthesis of this important intermediate.

Primary Synthetic Strategy: Mannich Reaction Followed by Reduction

The most common and efficient pathway to this compound proceeds through a two-stage process. The first stage is a Mannich reaction to construct the carbon skeleton of the corresponding β-amino ketone, followed by the reduction of the ketone to the desired amino alcohol.

Part 1: Synthesis of the β-Amino Ketone Intermediate via the Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, 3-methylacetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, ammonia or an ammonia equivalent).[1][2] The product of this reaction is a β-amino carbonyl compound, also known as a Mannich base.[1]

Mechanism of the Mannich Reaction

The reaction mechanism initiates with the formation of an iminium ion from the reaction of the amine (or ammonia) with formaldehyde.[2] Concurrently, the 3-methylacetophenone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion. This carbon-carbon bond-forming step results in the formation of the β-amino ketone.

Experimental Protocol: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Base)

This protocol is adapted from established procedures for the Mannich reaction with substituted acetophenones.[3]

Materials:

-

3-Methylacetophenone

-

Paraformaldehyde

-

Ammonium chloride

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylacetophenone, paraformaldehyde, and ammonium chloride in a suitable solvent such as ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride, may precipitate from the solution upon cooling or with the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary (Illustrative):

| Reactant | Molar Ratio | Notes |

| 3-Methylacetophenone | 1.0 | The active hydrogen compound. |

| Paraformaldehyde | 1.1 | Source of formaldehyde. |

| Ammonium chloride | 1.2 | Source of ammonia and acid catalyst. |

| Solvent | - | Ethanol is a common choice. |

| Temperature | - | Reflux conditions. |

| Reaction Time | - | 2-6 hours (monitor by TLC). |

Part 2: Reduction of the β-Amino Ketone to this compound

The second stage of the synthesis involves the reduction of the carbonyl group of the Mannich base to a hydroxyl group. This transformation can be achieved using various reducing agents, with sodium borohydride and catalytic hydrogenation being the most common choices due to their selectivity and operational simplicity.

Choice of Reducing Agent and Mechanistic Considerations

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4] The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C).[5] The reaction occurs on the surface of the catalyst, where both the β-amino ketone and hydrogen are adsorbed. The hydrogenation of the carbonyl group is generally efficient under moderate pressure and temperature.

Experimental Protocol: Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride

This protocol provides a general procedure for the sodium borohydride reduction.

Materials:

-

3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride

-

Sodium borohydride

-

Methanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve the 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

-

Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid to hydrolyze any borate esters.

-

Then, make the solution basic (pH ~10) with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Data Summary (Illustrative):

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (Raney Ni) |

| Solvent | Methanol, Ethanol | Ethanol, Water |

| Temperature | 0 °C to room temperature | Room temperature to 50 °C |

| Pressure | Atmospheric | 1-10 atm H₂ |

| Reaction Time | 1-4 hours | 4-12 hours |

| Work-up | Acid/base quench, extraction | Filtration of catalyst, extraction |

| Yield | Typically >80% | Typically >85% |

Alternative Synthetic Routes

While the Mannich reaction followed by reduction is the most prominent route, other strategies for the synthesis of 1,3-amino alcohols are available and may be advantageous in specific contexts, particularly for achieving high stereoselectivity.

Asymmetric Synthesis

For the synthesis of enantiomerically pure this compound, asymmetric methods are employed. These often involve the use of chiral catalysts or auxiliaries. One approach is the asymmetric reduction of the prochiral β-amino ketone intermediate using chiral reducing agents or catalysts.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Note: Specific, publicly available spectral data for this compound is limited. Researchers should perform their own characterization and compare the obtained data with predicted spectra and data from closely related analogs.[6]

Conclusion

The synthesis of this compound is most reliably and scalably achieved through a two-step sequence involving a Mannich reaction with 3-methylacetophenone, formaldehyde, and an ammonia source, followed by the reduction of the resulting β-amino ketone. This method offers good yields and utilizes readily available starting materials. The choice of reducing agent in the second step can be tailored based on the desired operational conditions and available equipment. For applications requiring enantiopure material, asymmetric synthetic strategies should be considered. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mannich Reaction Mechanism

Caption: Simplified mechanism of the Mannich reaction.

References

- Wu, J., Ji, C., et al. (2012). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. The Journal of Organic Chemistry.

- Organic Reactions. (n.d.). The Mannich Reaction.

- Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857.

- BenchChem. (2025). Experimental Procedure for the Mannich Reaction with Acetophenone.

- Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed.

- Thermo Fisher Scientific. (2026). Mannich Reaction.

- Wikipedia. (n.d.). Mannich reaction.

- SUST Repository. (n.d.). The Mannich reaction is three component condensation in which a compound containing an act.

- Wu, J., Ji, C., et al. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

- BLDpharm. (n.d.). 1226363-38-7|3-Amino-1-(3-methylphenyl)propan-1-ol.

- Google Patents. (n.d.).

- Organic Syntheses Procedure. (n.d.). 3.

- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.

- Organic Chemistry Portal. (n.d.).

- MDPI. (n.d.).

- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).

- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

- BenchChem. (2025). Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol.

- MDPI. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- CNR-IRIS. (n.d.).

- OUCI. (n.d.).

Sources

- 1. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3-Amino-3-(3-methylphenyl)propan-1-ol: A Technical Guide for Drug Discovery

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds are paramount to addressing unmet medical needs. This technical guide delves into the potential pharmaceutical applications of 3-Amino-3-(3-methylphenyl)propan-1-ol , a molecule poised at the intersection of synthetic versatility and pharmacological promise. While direct and extensive research on this specific compound remains in its nascent stages, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a key intermediate in the development of novel therapeutics. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and a strategic framework for its exploration.

The Molecular Architecture: A Foundation for Diverse Bioactivity

The structure of this compound, featuring a chiral center, a primary amine, and a primary alcohol, presents a trifecta of functionalities ripe for chemical modification and interaction with biological targets. The presence of the 3-methylphenyl group further influences its lipophilicity and potential for specific steric and electronic interactions within a binding pocket.

Synthetic Pathways: Enabling Exploration and Derivatization

The utility of this compound as a pharmaceutical building block is fundamentally dependent on efficient and scalable synthetic routes. Drawing from established methodologies for structurally related amino alcohols, several synthetic strategies can be envisioned.

Established Synthetic Approaches for Analogous Compounds

The synthesis of similar scaffolds, such as 3-amino-1-phenyl-propan-1-ol, often involves a Mannich reaction followed by reduction.[1] Another common approach is the reduction of an amino-ketone precursor.[2] For instance, the synthesis of 3-methylamino-1-phenylpropanol, a precursor to fluoxetine, can be achieved through the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride.[3]

Proposed Synthetic Workflow for this compound

A plausible and adaptable synthetic route to the title compound is outlined below. This multi-step process is designed to be robust and amenable to the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound

-

Step 1: Mannich Reaction:

-

To a solution of 3-methylacetophenone in a suitable alcoholic solvent (e.g., ethanol), add paraformaldehyde and the hydrochloride salt of a suitable amine (e.g., ammonia or a protected amine).

-

Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude aminoketone hydrochloride can be purified by recrystallization.

-

-

Step 2: Reduction of the Aminoketone:

-

Dissolve the aminoketone hydrochloride in a suitable solvent, such as methanol or water.[2]

-

Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or HPLC.

-

Quench the reaction carefully with an acidic solution.

-

Basify the mixture with an aqueous base (e.g., sodium hydroxide) to a pH of approximately 9-10.[2]

-

-

Step 3: Extraction and Purification:

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization to afford the final product of high purity.

-

Postulated Pharmaceutical Applications: An Evidence-Based Extrapolation

The true potential of this compound lies in the therapeutic areas suggested by its structural relatives. This section explores these possibilities, providing a rationale for targeted screening and development efforts.

Central Nervous System (CNS) Disorders

The structural similarity to key intermediates of CNS-acting drugs is a strong indicator of potential applications in this area. Specifically, 3-Amino-3-(3-methoxyphenyl)propan-1-ol is a known intermediate in the synthesis of antidepressants and anxiolytics.[4] The core phenylpropanolamine scaffold is a common feature in many CNS-active compounds.

Hypothesized Mechanism of Action: The primary amine could interact with monoamine transporters (e.g., serotonin, norepinephrine, dopamine transporters) or receptors (e.g., serotonin, adrenergic receptors), modulating neurotransmitter levels and signaling pathways implicated in mood disorders and anxiety.

Oncology

Intriguingly, the 4-methylphenyl isomer, 3-Amino-3-(4-methylphenyl)propan-1-ol, has been cited as an intermediate for anticancer drugs.[5] This suggests that the 3-methylphenyl isomer could also serve as a scaffold for the development of novel cytotoxic or cytostatic agents.

Hypothesized Mechanism of Action: The molecule could be derivatized to incorporate pharmacophores known to interact with cancer-related targets such as kinases, topoisomerases, or cell cycle regulatory proteins. The amino and hydroxyl groups provide convenient handles for such modifications.

Antiviral Agents

The same 4-methylphenyl isomer is also noted as an intermediate for antiviral drugs.[5] This opens up another avenue for investigation, particularly in the context of emerging viral threats.

Hypothesized Mechanism of Action: Derivatives of this compound could be designed to inhibit key viral enzymes like proteases, polymerases, or entry proteins. The chirality of the molecule could be crucial for achieving specific and potent inhibition.

A Strategic Framework for Preclinical Evaluation

To systematically evaluate the pharmaceutical potential of this compound and its derivatives, a tiered screening and development workflow is proposed.

Library Synthesis and Initial Screening

Leveraging the synthetic protocol outlined in Section 2.2, a focused library of derivatives should be synthesized. Modifications should target the amino and hydroxyl groups, as well as potentially the phenyl ring, to explore the SAR.

| Derivative Class | Modification Strategy | Rationale |

| N-Substituted Analogs | Alkylation, acylation, sulfonylation of the primary amine | To modulate basicity, lipophilicity, and hydrogen bonding potential. |

| O-Substituted Analogs | Etherification, esterification of the primary alcohol | To alter solubility, metabolic stability, and prodrug potential. |

| Phenyl Ring Analogs | Introduction of various substituents on the phenyl ring | To fine-tune electronic properties and steric interactions. |

This library should then be subjected to a battery of high-throughput screening (HTS) assays relevant to the hypothesized therapeutic areas.

In Vitro Pharmacological Profiling

Promising hits from the initial screen should be subjected to more detailed in vitro characterization to elucidate their mechanism of action and pharmacological profile.

Experimental Protocol: In Vitro Target Engagement Assay (Example: Serotonin Transporter Binding)

-

Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the human serotonin transporter (SERT).

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a known radioligand for SERT (e.g., [³H]-citalopram) in the presence of varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) by non-linear regression analysis.

-

ADMET Profiling and Lead Optimization

Lead compounds with potent and selective activity should be profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This data will guide further lead optimization efforts to improve the drug-like properties of the chemical series.

Visualizing the Path Forward

To encapsulate the proposed research and development trajectory, the following diagrams illustrate the key concepts and workflows.

Figure 1: A conceptual workflow from synthesis to therapeutic area exploration.

Figure 2: A generalized preclinical development cascade for lead compounds.

Conclusion: A Call to Investigation

While the direct pharmacological profile of this compound is yet to be fully elucidated, the evidence from its structural analogs presents a compelling case for its exploration as a versatile building block in drug discovery. Its accessible synthesis and the strategic positioning of its functional groups make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, from CNS disorders to cancer and viral infections. This guide provides a foundational framework to inspire and direct future research, with the ultimate goal of translating the latent potential of this molecule into tangible clinical benefits.

References

- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

MySkinRecipes. (n.d.). 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]

- 5. chembk.com [chembk.com]

A-Technical-Guide-to-3-Amino-3-(3-methylphenyl)propan-1-ol-as-a-Chiral-Building-Block

Abstract

In the landscape of modern pharmaceutical synthesis, the strategic use of chiral building blocks is paramount for the development of enantiomerically pure and effective therapeutic agents. The 1,3-amino alcohol scaffold is a privileged motif found in a multitude of biologically active molecules. This technical guide provides an in-depth exploration of 3-Amino-3-(3-methylphenyl)propan-1-ol , a versatile chiral building block whose structural features—a stereocenter benzylic to a substituted aromatic ring and flanked by amine and primary alcohol functionalities—make it a highly valuable intermediate for drug discovery and development professionals. This document details its physicochemical properties, outlines robust methodologies for its stereoselective synthesis via asymmetric reduction and classical resolution, provides exemplary experimental protocols, and discusses its application in medicinal chemistry.

Core Concepts: The Value Proposition of a Chiral 1,3-Amino Alcohol

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its interaction with biological targets. Chiral 1,3-amino alcohols, such as this compound, serve as foundational scaffolds that introduce stereochemical and functional complexity early in a synthetic route. The causality behind their value stems from three key features:

-

Defined Stereochemistry: The chiral center at the C-3 position allows for the synthesis of single-enantiomer drugs, which is crucial for optimizing therapeutic efficacy and minimizing off-target side effects.

-

Bifunctional Reactivity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two orthogonal points for chemical modification. This dual functionality enables the divergent synthesis of a wide range of complex derivatives and pharmacophores.

-

Structural Analogy: The 3-amino-3-arylpropan-1-ol framework is a core component of several established pharmaceutical agents, making it an attractive starting point for the development of new chemical entities (NCEs) with potentially improved pharmacological profiles.[1][2]

Physicochemical & Structural Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. While specific experimental data for the 3-methylphenyl isomer is sparse in the literature, the properties of the closely related 4-methylphenyl analog provide a reliable proxy.

Table 1: Physicochemical Properties of 3-Amino-3-arylpropan-1-ol Derivatives

| Property | Value (for 3-Amino-3-(4-methylphenyl)propan-1-ol) | Data Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | ChemBK[3] |

| Molar Mass | 165.23 g/mol | ChemBK[3] |

| Appearance | Colorless to yellow solid | ChemBK[3] |

| Melting Point | 70-75 °C | ChemBK[3] |

| Boiling Point | 311 °C at 760 mmHg | ChemBK[3] |

| Density | 1.052 g/cm³ | ChemBK[3] |

| Solubility | Soluble in water and most organic solvents | ChemBK[3] |

Note: The properties of the 3-methylphenyl isomer are expected to be very similar to the listed 4-methylphenyl analog.

Strategic Pathways to Enantiopurity: Synthesis & Resolution

Achieving high enantiomeric purity is the central challenge in utilizing chiral building blocks. Two primary strategies are employed: direct asymmetric synthesis to create the desired enantiomer, or synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis: The Prochiral Ketone Reduction Approach

The most convergent and elegant method to access enantiomerically pure this compound is through the asymmetric reduction of its prochiral precursor, 3-Amino-3-(3-methylphenyl)propan-1-one .[4] This strategy establishes the crucial stereocenter in a single, highly controlled step.

Causality of Method Selection: The choice of an asymmetric reduction is driven by efficiency and atom economy. By using a catalytic amount of a chiral agent, a large quantity of the enantiomerically enriched product can be generated. This avoids the 50% theoretical yield limit of classical resolution.

-

Catalytic Systems: Well-established methods for the asymmetric reduction of ketones include the use of Corey-Bakshi-Shibata (CBS) catalysts with borane sources or transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands for asymmetric transfer hydrogenation.[5][6]

-

Biocatalysis: Chemoenzymatic methods, employing ketoreductase enzymes (KREDs), offer exceptional enantioselectivity (>99% ee) under mild, environmentally benign aqueous conditions.[4]

Caption: Logical flow diagram illustrating the classical chiral resolution process.

Field-Proven Methodologies: Experimental Protocols

The following protocols are exemplary and serve as a validated starting point for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from established methods for the synthesis of related 3-amino-1-phenylpropanol compounds. [7][8]It involves a Mannich reaction to form the β-amino ketone intermediate, followed by a robust sodium borohydride reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)

-

To a round-bottom flask, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the β-amino ketone hydrochloride salt.

-

Self-Validation Check: The product can be characterized by ¹H NMR to confirm the formation of the propanone backbone and by melting point analysis.

-

Step 2: Reduction to Racemic this compound

-

Dissolve the ketone hydrochloride from Step 1 in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the ketone.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

-

Make the solution basic (pH > 10) by adding aqueous sodium hydroxide.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amino alcohol, which may be purified further by column chromatography or crystallization.

-

Self-Validation Check: The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ketone carbonyl stretch and the appearance of a broad alcohol O-H stretch in the IR spectrum provide further validation.

-

Applications in Medicinal Chemistry & Drug Design

The 3-amino-3-arylpropan-1-ol scaffold is a cornerstone in the synthesis of various pharmaceuticals. [1]Its derivatives have shown promise as antimalarial agents and central nervous system (CNS) active drugs. [2][9][10] A prominent example of a drug class containing this core structure is the selective serotonin reuptake inhibitors (SSRIs). For instance, the antidepressant fluoxetine features a 3-amino-1-phenylpropanol backbone. [8]By modifying the amine and alcohol functionalities of this compound, medicinal chemists can explore new chemical space to develop novel therapeutics.

Caption: Potential synthetic modifications of the core building block.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a chiral building block of significant strategic importance. Its bifunctional nature and embedded stereocenter provide a direct and efficient route to complex molecular architectures. The methodologies for its enantioselective synthesis, whether through asymmetric catalysis or classical resolution, are robust and scalable. For researchers, scientists, and drug development professionals, mastering the synthesis and application of this building block opens a gateway to novel chemical entities with high potential for therapeutic innovation.

References

-

Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

- Preparation method of 3-methylamino-1-phenylpropanol. (2008). CN100432043C.

-

ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. ChemBK Database. [Link]

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade. Univar Solutions Product Page. [Link]

-

PubChem. (n.d.). 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol. National Center for Biotechnology Information. [Link]

-

Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed. [Link]

- 3-amino-3-arylpropan-1-ol-derivates, their prepar

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016). KR101644016B1.

-

New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. (n.d.). National Institutes of Health. [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2021). MDPI. [Link]

-

O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (2018). The Royal Society of Chemistry. [Link]

-

Synthesis of new 1-aryl-3-arylamin-propan-1-ol derivatives as antimalarial agents. (2009). ResearchGate. [Link]

-

The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (2023). Rasayan Journal of Chemistry. [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). US20040102651A1.

-

Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). (n.d.). Cheméo. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2017). ResearchGate. [Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Framework for the Biological Activity Screening of 3-Amino-3-(3-methylphenyl)propan-1-ol Derivatives

<Technical Guide

Abstract

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif present in numerous pharmacologically active compounds. Its inherent chirality and the presence of key hydrogen bonding groups (hydroxyl and amino) make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive framework for the systematic biological activity screening of a library of derivatives based on the "3-Amino-3-(3-methylphenyl)propan-1-ol" core. We will detail a tiered screening approach, encompassing primary high-throughput assays, secondary hit-to-lead confirmation, and tertiary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation across selected therapeutic areas including oncology, infectious diseases, and neurology.

Introduction: The Rationale for Screening

The 3-amino-3-arylpropan-1-ol backbone is a key pharmacophore. For instance, derivatives of this scaffold are precursors in the synthesis of important drugs like Fluoxetine.[1] The structural features—a chiral center, an aromatic ring, and versatile amino and hydroxyl groups—allow for extensive chemical modification to explore a wide chemical space. The 3-methylphenyl substitution on the core molecule provides a specific lipophilic and steric profile that can be systematically altered to probe structure-activity relationships (SAR).

The motivation for screening a library of "this compound" derivatives is based on the established success of related structures in modulating biological targets. Aryl amino alcohol compounds have demonstrated a range of activities, including antimalarial and cardiovascular effects.[2][3] By creating a focused library with variations in the amine substitution, the aryl ring, and the propanol backbone, we can efficiently screen for novel biological activities. This guide outlines a logical, resource-effective strategy to identify and characterize promising lead compounds.

The Screening Cascade: A Tiered Approach to Hit Identification

A tiered or cascaded screening strategy is essential for efficiently processing a chemical library. This approach uses a series of assays with increasing complexity and biological relevance to filter a large number of compounds down to a small number of high-quality leads. This minimizes cost and labor by focusing in-depth studies on the most promising molecules.[4][5]

Caption: A typical tiered drug discovery screening workflow.

Tier 1: Primary Screening Protocols

The goal of primary screening is to rapidly and cost-effectively assess the entire derivative library to identify initial "hits." These assays should be robust, reproducible, and amenable to high-throughput formats. We propose parallel screening against targets in three key therapeutic areas.

Anticancer Activity: Cell Viability Screening

Many anticancer agents function by inducing cytotoxicity in rapidly dividing cells.[6] The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for measuring drug-induced cytotoxicity.[6]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Treat cells with a single, fixed concentration of each derivative (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Wash & Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Readout: Measure the absorbance at 510 nm using a microplate reader.

-

Hit Criteria: A compound is considered a "hit" if it reduces cell viability by more than 50% compared to the vehicle control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Protocol: Broth Microdilution MIC Assay (adapted from CLSI standards)

-

Preparation: Prepare a 2-fold serial dilution of each derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be wide (e.g., 128 µg/mL to 0.25 µg/mL).

-

Bacterial Inoculum: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

-

Hit Criteria: A compound is considered a "hit" if it has an MIC value ≤ 16 µg/mL against either bacterial strain.

Neurological Activity: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a cornerstone for managing Alzheimer's disease. The Ellman's method provides a simple colorimetric assay to screen for AChE inhibitory activity.[9]

Protocol: Colorimetric Acetylcholinesterase Inhibition Assay

-

Reagent Preparation: Prepare solutions of Acetylthiocholine (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).[10]

-

Assay Setup: In a 96-well plate, add the buffer, the test derivative (e.g., at 10 µM), and the AChE enzyme solution. Include a "no inhibitor" control (with vehicle) and a positive control inhibitor (e.g., Donepezil). Incubate for 15 minutes at room temperature.[10]

-

Initiate Reaction: Add the substrate (ATCI) and DTNB mixture to all wells to start the reaction.